molecular formula C15H18N2O B2438379 N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide CAS No. 1252550-94-9

N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide

Cat. No.: B2438379
CAS No.: 1252550-94-9
M. Wt: 242.322
InChI Key: DIPBJQFDUWPLEL-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyanomethyl group, a cyclopropyl group, and a propyl group attached to the benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-propylbenzoic acid with thionyl chloride to form 4-propylbenzoyl chloride. This intermediate is then reacted with N-cyclopropyl-N-cyanomethylamine in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitro-substituted benzamides.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-N-cyclopropylbenzamide
  • N-(cyanomethyl)-N-cyclopropyl-4-methylbenzamide
  • N-(cyanomethyl)-N-cyclopropyl-4-ethylbenzamide

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of functional groups in this compound may result in distinct properties and applications.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-3-12-4-6-13(7-5-12)15(18)17(11-10-16)14-8-9-14/h4-7,14H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPBJQFDUWPLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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